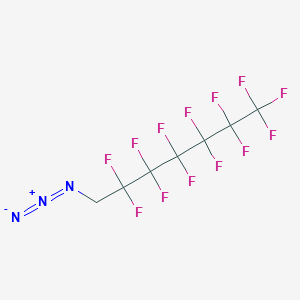![molecular formula C8H14OSSi B12549370 Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane CAS No. 160284-56-0](/img/structure/B12549370.png)
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane is a chemical compound that features a silane group bonded to a furan ring through a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane typically involves the reaction of 5-methylfuran-2-thiol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
5-methylfuran-2-thiol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The sulfanyl linkage provides a site for oxidation or substitution reactions, enabling the formation of a variety of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in having a trimethylsilyl group but lacks the furan ring and sulfanyl linkage.
5-Methylfuran-2-thiol: Contains the furan ring and sulfanyl group but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane is unique due to the combination of the trimethylsilyl group, furan ring, and sulfanyl linkage
Propriétés
Numéro CAS |
160284-56-0 |
|---|---|
Formule moléculaire |
C8H14OSSi |
Poids moléculaire |
186.35 g/mol |
Nom IUPAC |
trimethyl-(5-methylfuran-2-yl)sulfanylsilane |
InChI |
InChI=1S/C8H14OSSi/c1-7-5-6-8(9-7)10-11(2,3)4/h5-6H,1-4H3 |
Clé InChI |
ODSZRUXFDOGDDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



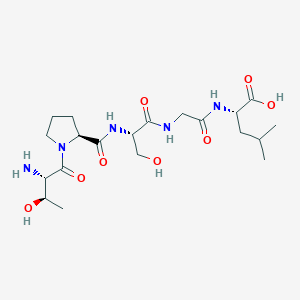
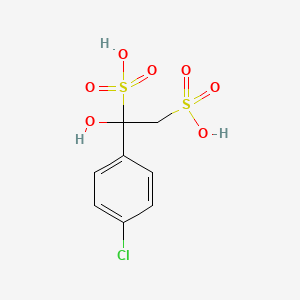

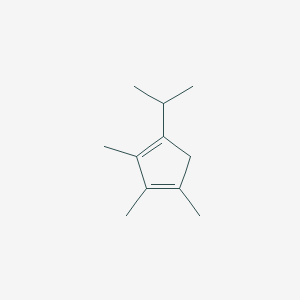

![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

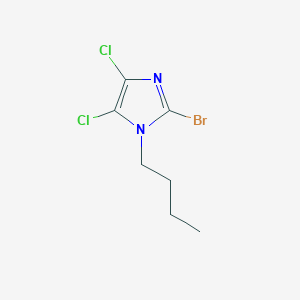
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)
